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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrocinnamic acid
CAS No.: 19006-46-3
Cat. No.: B579675
Get Quote
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Executive Summary & Chemical Identity

4-Hydroxy-3-nitrocinnamic acid (4H3NCA) is a functionalized phenylpropanoid derivative

characterized by a "push-pull" electronic system.[1] Unlike its parent compound, p-coumaric
acid, the introduction of a nitro group at the ortho position to the hydroxyl moiety significantly
alters its photophysical properties.

This compound exhibits profound solvatochromism and pH-dependent spectral shifting
(halochromism), making it a valuable probe for local environmental acidity and a candidate for
specific MALDI-TOF MS matrix applications where "cooler" ionization energies are required.[1]
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Chemical Property Detalil

IUPAC Name (E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid

3-Nitro-p-coumaric acid; 3-Nitro-4-
Common Synonyms ) ) )
hydroxycinnamic acid

Molecular Formula CoH7NOs
Molecular Weight 209.16 g/mol
Key Chromophore Nitro-phenolic conjugated system

Theoretical Basis of Absorption

To interpret the spectrum of 4H3NCA, one must understand the electronic interaction between
the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO2)
across the conjugated alkene linker.[1]

The "Push-Pull" Mechanism
The absorption maximum (

) is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and
the Lowest Unoccupied Molecular Orbital (LUMO).

¢ Conjugation Extension: The cinnamic acid backbone provides a baseline conjugation.

o Auxochromic Effect: The 4-OH group acts as an auxochrome, donating electron density (
-donor).[1]

» Nitro Group Effect: The 3-NO:z group is a strong
-acceptor.[1]

o Result: This creates an Intramolecular Charge Transfer (ICT) state. The energy required for
the

transition is lowered, causing a bathochromic (red) shift compared to p-coumaric acid.
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pH-Dependent Spectral Shift (Halochromism)

The most critical variable in 4H3NCA analysis is pH.[1]

» Acidic Media (pH < 4): The molecule exists in its neutral phenol form. The absorption is
typically in the near-UV (320-350 nm).[1]

o Basic Media (pH > 8): Deprotonation of the phenolic hydroxyl (pKa ~6-7 due to nitro-
stabilization) yields the nitrophenolate anion.[1] This species has significantly higher
resonance delocalization, shifting the

into the visible region (400-450 nm), appearing intense yellow/orange.

Figure 1: pH-dependent equilibrium and spectral shift of 4-Hydroxy-3-nitrocinnamic acid.
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Experimental Protocol: Spectral Characterization

Note: Due to the high sensitivity of the extinction coefficient (

) to solvent and pH, the following "Self-Validating Protocol" is recommended over relying on
static literature values.

Materials

e Analyte: 4-Hydroxy-3-nitrocinnamic acid (>98% purity).[1]

e Solvents: Methanol (HPLC grade), 0.1 M HCI, 0.1 M NaOH, Phosphate Buffer (pH 7.4).
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o Equipment: Double-beam UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Preparation of Stock Solution[1]

» Weigh approximately 2.1 mg of 4H3NCA.
e Dissolve in 10.0 mL of Methanol (Stock Conc. = 1.0 mM).

» Validation Step: Sonicate for 5 minutes to ensure complete dissolution. Verify clarity; any
turbidity will cause scattering artifacts.

Determination of Molar Extinction Coefficient ()

Perform this workflow to generate a standard curve.

o Blanking: Place pure solvent (e.g., MeOH or Buffer) in both reference and sample cuvettes.
Auto-zero the instrument.

 Dilution Series: Prepare working standards from the Stock Solution:
o 10 uM, 20 pM, 40 puM, 60 uM, 80 pM.

e Scanning: Scan each sample from 200 nm to 600 nm.

o Data Analysis:

o ldentify

[2]3]

o Plot Absorbance (

) vs. Concentration (M).[1]

o Calculate slope =

(according to Beer-Lambert Law:

).[1]
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pH-Titration (Isosbestic Point Detection)

To confirm the purity and equilibrium behavior:

e Prepare a 50 uM solution in water.

e Sequentially add small aliquots of 1.0 M NaOH.
e Overlay the spectra.

o Success Criteria: You should observe a distinct Isosbestic Point (a specific wavelength
where absorbance does not change), indicating a clean two-state transition between the
phenol and phenolate forms without degradation.

Spectral Data Summary

The following values are synthesized from structural analog data and specific nitrocinnamic
acid derivative studies.

Basic (NaOH/Buffer pH >

Parameter Acidic/Neutral (MeOH/HCI) 8)
Primary 325 — 345 nm 410 — 440 nm
Secondary Peak ~230-240 nm ~250-260 nm
Appearance Pale Yellow / Colorless Bright Yellow / Orange
Molar Absorptivity (
~15,000 — 18,000 M~1cm~1 ~20,000 — 25,000 M~tcm~1

)

Intramolecular Charge Transfer

Transition Type (Benzene ring) (ICT)

Note: The

value in base is typically higher (hyperchromic) than in acid due to the enhanced resonance
probability of the phenolate.
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Applications & Utility

Understanding the UV-Vis profile of 4AH3NCA is critical for the following applications:

MALDI-TOF MS Matrix

While less common than

-cyano-4-hydroxycinnamic acid (CHCA), 4H3NCA is used for analyzing peptides that are labile
or require "cooler" desorption conditions.[1]

e Protocol: Saturated solution in 50:50 Acetonitrile:Water with 0.1% TFA.

o UV-Vis Relevance: The absorption must match the laser wavelength (typically Nitrogen laser
at 337 nm or Nd:YAG at 355 nm).[1] The protonated form (

~335 nm) absorbs efficiently at these laser wavelengths.

Photocaging & Photolysis

Nitro-cinnamic derivatives are often explored as photocleavable linkers.[1]

e Mechanism: UV irradiation (350-365 nm) excites the nitro group, leading to a redox
rearrangement that cleaves the ester bond.

e Monitoring: The reaction can be monitored by the disappearance of the 330-350 nm band
and the appearance of photoproduct spectra.

Enzyme Inhibition Assays

4H3NCA acts as an inhibitor for tyrosinase and other metalloenzymes.

« Interference Warning: Because 4H3NCA is yellow in neutral/basic buffers, it can interfere
with colorimetric assays (e.g., p-nitrophenol release assays) if not blanked correctly.[1]
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Start: 4H3NCA Characterization Figure 2: Decision workflow for spectroscopic analysis based on pH conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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